molecular formula C20H17N3O4S B8518476 UH-A 46 XX CAS No. 61764-15-6

UH-A 46 XX

Cat. No.: B8518476
CAS No.: 61764-15-6
M. Wt: 395.4 g/mol
InChI Key: KCXSROUGMNGZKS-UHFFFAOYSA-N
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Description

UH-A 46 XX is a synthetic chemical compound identified by the molecular formula C₂₁H₂₃Cl₂N₃O₂ and an exact mass of 395.09411 g/mol . Key properties include a polar surface area (PSA) of 99.6 Ų, which suggests moderate solubility in polar solvents .

Properties

CAS No.

61764-15-6

Molecular Formula

C20H17N3O4S

Molecular Weight

395.4 g/mol

IUPAC Name

4-hydroxy-2-methyl-N-(4-methylpyridin-2-yl)-1,1-dioxobenzo[h][1,2]benzothiazine-3-carboxamide

InChI

InChI=1S/C20H17N3O4S/c1-12-9-10-21-16(11-12)22-20(25)17-18(24)15-8-7-13-5-3-4-6-14(13)19(15)28(26,27)23(17)2/h3-11,24H,1-2H3,(H,21,22,25)

InChI Key

KCXSROUGMNGZKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=C(C3=C(C4=CC=CC=C4C=C3)S(=O)(=O)N2C)O

Origin of Product

United States

Chemical Reactions Analysis

General Approach to Chemical Reaction Analysis

Chemical reaction studies involve kinetic analysis , thermodynamic profiling , and mechanistic elucidation . For blends like UH25 (a known hydrazine-based fuel), key steps include:

  • Derivatization : CF₃ enone-based techniques enable selective determination of hydrazine (Hz) in organic media, with detection limits as low as 0.05 mM .

  • Chromatography : GC-MS validates reaction pathways and identifies intermediates .

  • Kinetic modeling : Parameters such as temperature, concentration, and reaction order are optimized to establish rate laws .

Table 1: Kinetic Parameters for Hydrazine Derivatives (UH25 Blend)

ParameterValueMethodSource
Detection limit0.05 mM (Hz in UH25)CF₃ enone spectrophotometry
Optimal temperature25–40°CFixed-time calibration
Reaction orderFirst-order (hydrazine)Initial rate method

Table 2: Rate Constants for Bimolecular Reactions (JPL Database)

Reaction ClassRate Constant (cm³ molecule⁻¹ s⁻¹)ConditionsSource
OH + CH₄6.3 × 10⁻¹⁵298 K, 1 atm
Cl + C₂H₆5.7 × 10⁻¹¹298 K, 1 atm

Resources for Further Investigation

  • PubChem : Search for structural analogs using SMILES/InChI identifiers .

  • ORDerly database : Contains 1.77M reaction entries with solvents, catalysts, and yield data .

  • JPL Kinetics Database : Evaluated rate constants for 4,500+ bimolecular reactions .

Limitations and Recommendations

  • Nomenclature clarity : Verify IUPAC naming or CAS registry numbers to resolve ambiguities.

  • Experimental replication : Use methodologies from to design kinetic studies for "UH-A 46 XX".

  • Computational tools : Apply machine learning models from to predict reaction pathways.

While direct data on "this compound" remains elusive, the frameworks above provide actionable strategies for its characterization. For authoritative updates, consult PubMed Central or ACS Publications periodically.

Comparison with Similar Compounds

Structural and Functional Group Analysis

UH-A 46 XX (C₂₁H₂₃Cl₂N₃O₂)
  • Key Features: Two chlorine atoms likely enhance electrophilic reactivity.
  • Hypothesized Applications : Drug candidates targeting enzymes or receptors requiring halogen bonding.
4-Hydroxy-2-methyl-N-(pyridin-2-yl)-2H-benzo[e][1,2]thiazine-3-carboxamide 1,1-dioxide (CAS 36322-90-4)
  • Hydroxy and methyl substituents may influence solubility and pharmacokinetics.
  • Reported Applications: Anti-inflammatory or antimicrobial agents due to thiazine derivatives' known bioactivity .
2-(Diethylamino)-N-(2,6-dimethylphenyl)-acetamide (CAS 137-58-6)
  • Key Features: Diethylamino group enhances basicity and membrane permeability. Dimethylphenyl moiety provides lipophilicity.
  • Applications : Local anesthetics or analgesics, leveraging its structural similarity to lidocaine derivatives .

Comparative Data Table

Compound Molecular Formula Exact Mass (g/mol) PSA (Ų) Key Functional Groups Potential Applications
This compound C₂₁H₂₃Cl₂N₃O₂ 395.09411 99.6 Chlorine, pyridine, carboxamide Pharmaceuticals, materials science
CAS 36322-90-4 C₁₅H₁₃N₃O₄S₂ Not provided Not provided Thiazine, sulfone, hydroxy Anti-inflammatory, antimicrobial
CAS 137-58-6 C₁₂H₁₈N₂O 206.1419 29.1 Diethylamino, acetamide Anesthetics, analgesics

Key Differences and Trends

Reactivity: this compound’s chlorine atoms may confer higher electrophilicity compared to the sulfone group in CAS 36322-90-4.

Solubility :

  • This compound’s moderate PSA (99.6 Ų) suggests better aqueous solubility than CAS 137-58-6 (PSA 29.1 Ų) but lower than sulfone-containing CAS 36322-90-4.

Bioactivity :

  • Thiazine derivatives (e.g., CAS 36322-90-4) are well-documented in antimicrobial research, whereas this compound’s carboxamide group aligns with kinase inhibitor scaffolds .

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